molecular formula C14H15N5O2 B12204615 2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol

2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol

Cat. No.: B12204615
M. Wt: 285.30 g/mol
InChI Key: OOHTXWBFQRWPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiproliferative, and anticancer properties . The presence of the 4-methoxyphenyl group and the pyrazolo[3,4-d]pyrimidine core contributes to its unique chemical and biological characteristics.

Preparation Methods

The synthesis of 2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol involves several steps. One common synthetic route starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. Microwave irradiation and conventional heating in ethanol/triethylamine (TEA) are commonly used techniques .

Chemical Reactions Analysis

2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol involves its interaction with specific molecular targets and pathways. For instance, it inhibits VEGFR-2, a receptor tyrosine kinase involved in angiogenesis and tumor growth. By inhibiting VEGFR-2, the compound disrupts the signaling pathways that promote cell proliferation and survival, leading to apoptosis and reduced tumor growth . Additionally, it can induce cell cycle arrest at the S phase and increase caspase-3 levels, further promoting apoptosis .

Comparison with Similar Compounds

2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to target multiple pathways, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

2-[[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C14H15N5O2/c1-21-11-4-2-10(3-5-11)19-14-12(8-18-19)13(15-6-7-20)16-9-17-14/h2-5,8-9,20H,6-7H2,1H3,(H,15,16,17)

InChI Key

OOHTXWBFQRWPLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.